

1-(4-Chlorophenyl)cyclopropanamine Hydrochloride CAS number 1009102-44-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	1-(4-
Compound Name:	Chlorophenyl)cyclopropanamine
	Hydrochloride
Cat. No.:	B1371787

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An In-Depth Technical Guide to **1-(4-Chlorophenyl)cyclopropanamine Hydrochloride** (CAS: 1009102-44-6)

Introduction

1-(4-Chlorophenyl)cyclopropanamine Hydrochloride is a substituted cyclopropylamine derivative that has emerged as a significant building block in modern medicinal chemistry and drug discovery. Its unique structural architecture, combining a rigid cyclopropane ring with a 4-chlorophenyl moiety, imparts desirable pharmacological and pharmacokinetic properties to parent molecules. The cyclopropane scaffold is known to enhance metabolic stability, increase potency, and improve brain permeability, making it a valuable component in the design of novel therapeutics.^{[1][2]} This compound serves as a key intermediate in the synthesis of a range of biologically active molecules, including agents targeting the central nervous system (CNS) and inhibitors for cardiovascular diseases.^{[1][3]}

This technical guide provides a comprehensive overview of **1-(4-Chlorophenyl)cyclopropanamine Hydrochloride** for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, a detailed synthesis and characterization workflow, its applications in drug discovery, and essential safety and handling protocols.

Chemical and Physical Properties

The fundamental properties of **1-(4-Chlorophenyl)cyclopropanamine Hydrochloride** are summarized below. These data are critical for its application in chemical synthesis and for understanding its behavior in biological systems.

Property	Value	Reference(s)
CAS Number	1009102-44-6	[4] [5]
Molecular Formula	C ₉ H ₁₁ Cl ₂ N	[4] [6]
Molecular Weight	204.10 g/mol	[4] [5]
Synonyms	[1-(4-Chlorophenyl)cyclopropyl]amine hydrochloride	[4]
Appearance	Solid	[5]
SMILES	NC1(C2=CC=C(Cl)C=C2)CC1. [H]Cl	[4]
InChI Key	UQTQBRJXTQDWYH- UHFFFAOYSA-N	[5]
Topological Polar Surface Area (TPSA)	26.02 Å ²	[4]
logP	2.7096	[4]

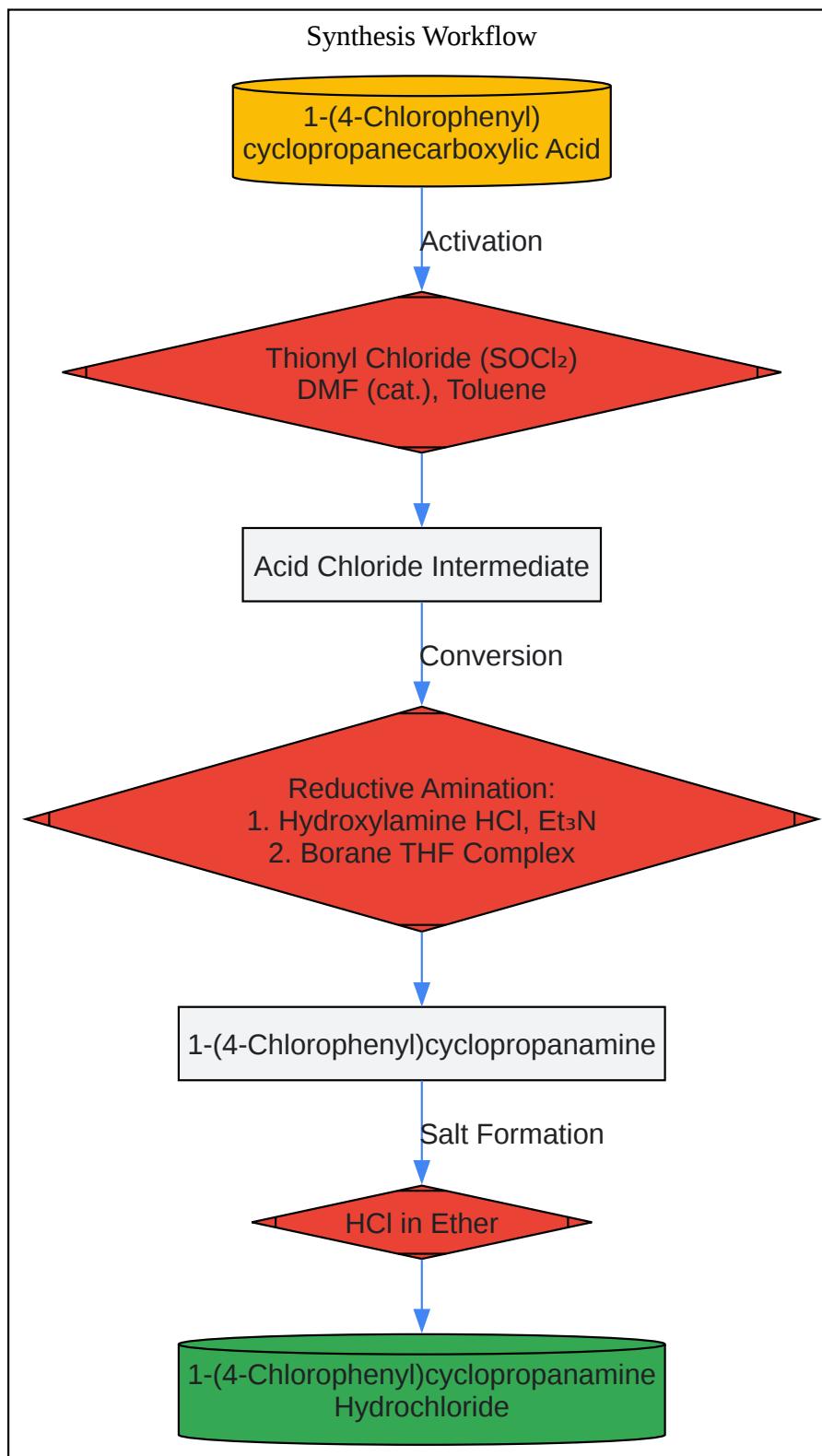
Synthesis and Characterization

The synthesis of **1-(4-chlorophenyl)cyclopropanamine hydrochloride** typically involves a multi-step process starting from commercially available precursors. The following represents a plausible and common synthetic strategy.

Proposed Synthesis Pathway

A logical approach to synthesizing the target compound is through the reductive amination of a ketone precursor, 1-(4-chlorophenyl)cyclopropanone. This ketone can be generated from the

corresponding carboxylic acid. This method is efficient and leverages well-established reaction mechanisms in organic chemistry.



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Caption: Proposed synthesis workflow for 1-(4-Chlorophenyl)cyclopropanamine HCl.

Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Synthesis of 1-(4-chlorophenyl)propan-1-one (Precursor Adaptation)

- To a solution of 1-(4-chlorophenyl)propan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and triethylamine (2.0 eq) at room temperature.[7]
- Stir the reaction mixture at room temperature for 16 hours.
- Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.[7]

Step 2: Reduction to the Amine

- Dissolve the crude imine intermediate in tetrahydrofuran (THF).
- Add a 1.1 M solution of borane-tetrahydrofuran complex in THF (2.5 eq) to the solution.[7]
- Stir the mixture at 80°C for 16 hours.
- Cool the reaction and quench by carefully adding 1 M hydrochloric acid.
- Extract the mixture with ethyl acetate. Wash the organic layers, dry, and concentrate.
- Purify the residue using silica gel column chromatography to obtain the free base, 1-(4-chlorophenyl)cyclopropanamine.[7]

Step 3: Formation of the Hydrochloride Salt

- Dissolve the purified free base in anhydrous diethyl ether.
- Slowly add a solution of hydrochloric acid in diethyl ether while stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

Confirming the identity, purity, and structure of the final compound is paramount. A combination of analytical techniques should be employed.

Protocol: High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method can be developed for purity analysis.[\[8\]](#)[\[9\]](#)

- Column: C18 column (e.g., Waters X-Bridge C18, 4.6 x 150 mm, 5 μ m).[\[8\]](#)
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve a small amount of the compound in methanol to a concentration of 1 mg/mL.[\[9\]](#)

Other Techniques:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the chemical structure. Spectral data for the compound is available for comparison.[\[10\]](#)
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

Applications in Drug Discovery and Development

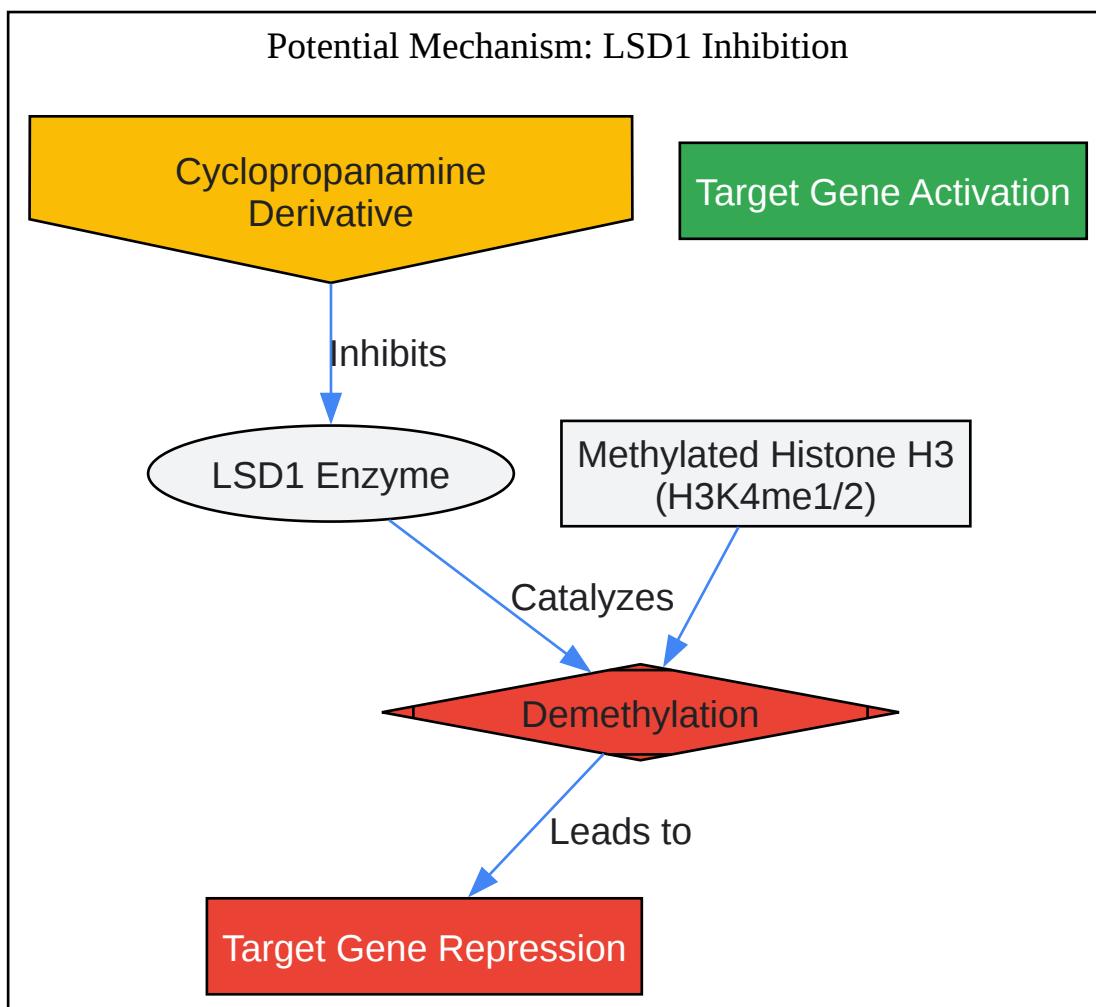
The title compound is not an active pharmaceutical ingredient (API) itself but rather a crucial structural motif and intermediate. Its value lies in the properties it confers to larger, more complex molecules.

Rationale for Use: The Role of the Chloro-Cyclopropyl Scaffold

- **Metabolic Stability:** The cyclopropyl ring is conformationally constrained and less susceptible to metabolic degradation by cytochrome P450 enzymes compared to aliphatic chains, often leading to improved pharmacokinetic profiles.[1][2]
- **Lipophilicity and Permeability:** The 4-chlorophenyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier. The chlorine atom is a common feature in many FDA-approved drugs, where it can modulate electronic properties and binding interactions.[11]
- **Structural Rigidity:** The rigid cyclopropane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for its biological target by reducing the entropic penalty of binding.[2]

Therapeutic Areas of Interest

- **Central Nervous System (CNS) Agents:** The compound is a building block for molecules with potential antidepressant and anxiolytic properties.[1][12]
- **Cardiovascular Disease:** It is a key fragment in the synthesis of P-selectin inhibitors like PSI-421, which have been investigated for treating conditions such as atherosclerosis and deep vein thrombosis.[3]
- **Epigenetics:** Functionalized cyclopropanamines are known inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme involved in histone modification and gene expression.[13] LSD1 inhibitors are being explored as treatments for cancers and neurological disorders like schizophrenia and Alzheimer's disease.[13]



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Caption: Potential mechanism of action for cyclopropanamine-based LSD1 inhibitors.

Safety, Handling, and Storage

Proper handling of **1-(4-Chlorophenyl)cyclopropanamine Hydrochloride** is essential to ensure laboratory safety.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)	Reference(s)
Serious Eye Damage	GHS05	Danger	H318: Causes serious eye damage.	[5][14]
Skin Irritation	GHS07	Warning	H315: Causes skin irritation.	[14][15]
Respiratory Irritation	GHS07	Warning	H335: May cause respiratory irritation.	[14][15]
Acute Toxicity (Oral)	GHS07	Warning	H302: Harmful if swallowed.	[14][16]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]
 - Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat.[14]
 - Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.[14][15]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[4][15] The storage class is 11 (Combustible Solids).[5]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

1-(4-Chlorophenyl)cyclopropanamine Hydrochloride is a valuable and versatile chemical intermediate with significant potential in drug discovery. Its unique combination of a 4-chlorophenyl group and a cyclopropane ring provides a powerful scaffold for developing novel therapeutics with enhanced pharmacological properties. A thorough understanding of its synthesis, characterization, and safe handling is crucial for researchers aiming to leverage its potential in creating next-generation medicines for CNS disorders, cardiovascular diseases, and cancer.

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- To cite this document: BenchChem. [1-(4-Chlorophenyl)cyclopropanamine Hydrochloride CAS number 1009102-44-6]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1371787#1-4-chlorophenyl-cyclopropanamine-hydrochloride-cas-number-1009102-44-6]

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